4-Bromo-5-fluorobenzene-1,2-diamine
Overview
Description
4-Bromo-5-fluorobenzene-1,2-diamine is an organic compound with the molecular formula C6H6BrFN2. It is a derivative of benzene, featuring both bromine and fluorine substituents on the aromatic ring, along with two amino groups.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-Bromo-5-fluorobenzene-1,2-diamine typically involves the halogenation of benzene derivatives followed by aminationThe reaction conditions often require the use of catalysts and specific solvents to ensure high yield and purity .
Industrial Production Methods: Industrial production of this compound may involve continuous flow processes to enhance efficiency and safety. Techniques such as tubular diazotization reactions are employed to prepare diazonium salts, which are then converted to the desired diamine compound. These methods are advantageous for large-scale production due to their stability and energy efficiency .
Chemical Reactions Analysis
Types of Reactions: 4-Bromo-5-fluorobenzene-1,2-diamine undergoes various chemical reactions, including:
Electrophilic Aromatic Substitution: The compound can participate in electrophilic aromatic substitution reactions, where the aromatic ring reacts with electrophiles to form substituted products.
Nucleophilic Substitution: The amino groups can undergo nucleophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate can oxidize the amino groups to nitro groups.
Reduction: Reducing agents like hydrogen gas in the presence of a catalyst can reduce nitro groups back to amino groups.
Substitution: Halogenating agents such as bromine or fluorine can be used to introduce halogen atoms into the benzene ring.
Major Products: The major products formed from these reactions include various substituted benzene derivatives, which can be further utilized in organic synthesis and pharmaceutical applications .
Scientific Research Applications
4-Bromo-5-fluorobenzene-1,2-diamine has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of complex organic molecules and polymers.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential as a precursor for pharmaceutical compounds with therapeutic properties.
Industry: It is utilized in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 4-Bromo-5-fluorobenzene-1,2-diamine involves its interaction with various molecular targets. The compound can act as an electrophile or nucleophile, depending on the reaction conditions. In electrophilic aromatic substitution, the bromine and fluorine atoms influence the reactivity of the aromatic ring, facilitating the formation of intermediates such as benzenonium ions . These intermediates then undergo further reactions to yield the final products.
Comparison with Similar Compounds
4-Bromo-1,2-diaminobenzene: Similar structure but lacks the fluorine atom.
5-Fluoro-1,2-diaminobenzene: Similar structure but lacks the bromine atom.
4-Chloro-5-fluorobenzene-1,2-diamine: Similar structure with chlorine instead of bromine.
Uniqueness: 4-Bromo-5-fluorobenzene-1,2-diamine is unique due to the presence of both bromine and fluorine atoms, which impart distinct electronic and steric properties. These properties influence its reactivity and make it a valuable intermediate in organic synthesis and pharmaceutical research .
Properties
IUPAC Name |
4-bromo-5-fluorobenzene-1,2-diamine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H6BrFN2/c7-3-1-5(9)6(10)2-4(3)8/h1-2H,9-10H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NDXWAQNAHFBGML-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C(=CC(=C1F)Br)N)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H6BrFN2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70601467 | |
Record name | 4-Bromo-5-fluorobenzene-1,2-diamine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70601467 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
205.03 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
153505-37-4 | |
Record name | 4-Bromo-5-fluoro-1,2-benzenediamine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=153505-37-4 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 4-Bromo-5-fluorobenzene-1,2-diamine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70601467 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 4-Bromo-5-fluoro-1,2-benzenediamine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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